BenchChemオンラインストアへようこそ!

trans-Sulindac

COX inhibition Prodrug activation NSAID pharmacology

trans-Sulindac (CAS 53933-60-1) is the E‑isomer prodrug of the NSAID sulindac, officially designated as Sulindac Related Compound A (USP) and Sulindac EP Impurity A (Ph. Eur.). Unlike the cis‑isomer or active sulfide metabolite, only this trans (E) configuration ensures accurate ANDA impurity quantification, validated HPLC/UPLC method development, and regulatory compliance. Substitution with generic sulindac compromises experimental reproducibility. Beyond pharmacopoeial testing, trans‑sulindac uniquely serves as a crystallization inhibitor for amorphous formulations and as the essential prodrug for investigating COX‑dependent and COX‑independent anticancer pathways. Procure this well‑characterized reference standard for precise, publication‑ready results.

Molecular Formula C20H17FO3S
Molecular Weight 356.4 g/mol
CAS No. 53933-60-1
Cat. No. B151527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Sulindac
CAS53933-60-1
Synonyms(E)-(±)-5-Fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-1H-indene-3-acetic Acid;  (E)-5-Fluoro-2-methyl-1-[[4-(methylsulfinyl)phenyl]methylene]-1H-Indene-3-acetic Acid;  USP Sulindac Related Compound A; 
Molecular FormulaC20H17FO3S
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
InChIInChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9+
InChIKeyMLKXDPUZXIRXEP-RQZCQDPDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Sulindac (CAS 53933-60-1): A Nonsteroidal Anti-Inflammatory Prodrug with Distinct Metabolic Activation and Isomer-Specific Properties


trans-Sulindac (CAS 53933-60-1), also known as sulindac sulfoxide, is the E‑isomer of the nonsteroidal anti‑inflammatory drug (NSAID) sulindac, a member of the arylalkanoic acid class [1]. It functions as a prodrug that undergoes in vivo reduction to the pharmacologically active sulfide metabolite, which inhibits cyclooxygenase (COX) enzymes [2]. The compound exists as a racemic mixture with a defined E/Z configuration at the exocyclic double bond, and its stereochemistry influences both its metabolic fate and its physical interaction with crystalline matrices [3].

Why trans-Sulindac Cannot Be Substituted with Sulindac Sulfide or cis-Sulindac in Research and Analytical Applications


Generic substitution of trans-sulindac with its active sulfide metabolite or its cis‑isomer is scientifically unjustified due to fundamental differences in biochemical activity, metabolic conversion, and physical interaction with crystalline matrices. trans-Sulindac itself exhibits negligible COX inhibitory activity (IC50 >300 µM), serving strictly as a prodrug that must be enzymatically reduced to the active sulfide [1]. In contrast, the sulfide metabolite is a potent COX inhibitor (IC50 1.8–6.3 µM) that directly mediates anti‑inflammatory effects [1]. Furthermore, the E‑ and Z‑isomers of sulindac exhibit divergent behavior as crystallization inhibitors, with the trans‑isomer demonstrating significantly greater potency in modifying indomethacin crystal growth kinetics [2]. These distinctions are critical for experimental reproducibility in pharmacological studies, analytical method development, and formulation science, where the specific chemical entity—not a functionally divergent analog—must be employed.

Quantitative Evidence Differentiating trans-Sulindac from Closest Analogs


trans-Sulindac Exhibits >166‑Fold Weaker COX Inhibition than Its Active Sulfide Metabolite

trans-Sulindac (sulindac sulfoxide) is essentially inactive as a direct COX inhibitor, displaying IC50 values >300 µM for both COX-1 and COX-2 [1]. In contrast, its primary active metabolite, sulindac sulfide, potently inhibits COX-1 (IC50 = 1.8 µM) and COX-2 (IC50 = 6.3 µM) under identical assay conditions [1]. This >166‑fold difference in potency confirms that the pharmacological activity of sulindac is entirely dependent on in vivo or in vitro metabolic reduction, and that the sulfoxide prodrug itself cannot substitute for the sulfide in biochemical assays requiring direct COX inhibition.

COX inhibition Prodrug activation NSAID pharmacology

trans-Sulindac Is a Stronger Crystallization Inhibitor than cis-Sulindac for Indomethacin

In a direct comparative study of desupersaturation kinetics of γ‑indomethacin, trans‑sulindac (t‑SUL) demonstrated significantly greater crystal growth inhibition than cis‑sulindac (c‑SUL) at pH 2.0 [1]. While both isomers were effective crystallization inhibitors, t‑SUL was consistently the stronger inhibitor. The differential effect is attributed to the orientation of the sulfoxide moiety in the trans‑isomer, which facilitates more favorable adsorption onto the indomethacin crystal surface, thereby retarding crystal lattice incorporation [1].

Crystallization inhibition Pharmaceutical formulation Isomer-specific activity

trans-Sulindac Sulfide Metabolite Inhibits 15‑Hydroxyprostaglandin Dehydrogenase with a Ki of 6.8 µM

The trans‑isomer of sulindac sulfide—the active metabolite derived from trans‑sulindac—inhibits human placental NAD‑linked 15‑hydroxyprostaglandin dehydrogenase (15‑PGDH) with a Ki of 6.8 µM, compared to 7.8 µM for the cis‑isomer [1]. This non‑competitive inhibition of 15‑PGDH represents a COX‑independent mechanism that may contribute to the anticancer and anti‑inflammatory effects of sulindac. The modest 1.15‑fold difference in Ki between stereoisomers underscores the importance of stereochemical purity in studies probing this secondary pharmacological target.

Prostaglandin metabolism 15‑PGDH inhibition Stereochemical pharmacology

trans-Sulindac and Sulindac Sulfone Are Equally Inactive Against COX but Differ in Metabolic Fate and Anticancer Mechanism

Both trans‑sulindac (sulindac sulfoxide) and sulindac sulfone exhibit negligible direct COX inhibitory activity, with IC50 values >300 µM for COX‑1 and COX‑2 [1]. However, their biological roles diverge fundamentally: trans‑sulindac is a prodrug that undergoes reversible reduction to the COX‑active sulfide metabolite in vivo, achieving tissue sulfide/sulfoxide ratios >1 [2]. In contrast, sulindac sulfone is metabolically irreversible and lacks COX activity entirely, yet exerts anticancer effects through COX‑independent pathways including PPARγ‑mediated transcriptional activation of spermidine/spermine N¹‑acetyltransferase (SSAT) [3]. This functional divergence necessitates careful selection of the appropriate compound for mechanistic studies—trans‑sulindac for prodrug activation and dual‑pathway investigations, sulindac sulfone for isolated COX‑independent pathway analysis.

COX‑independent anticancer activity Prodrug metabolism PPARγ activation

High‑Value Research and Industrial Applications for trans-Sulindac (CAS 53933-60-1)


Analytical Reference Standard for Sulindac Purity and Impurity Profiling

trans‑Sulindac is designated as Sulindac Related Compound A in pharmacopoeial monographs and is used as a reference standard for the identification and quantification of the E‑isomer impurity in sulindac drug substance and finished products [1]. Its well‑characterized E‑configuration and UV absorption properties enable accurate method development and validation for HPLC and UPLC analyses, ensuring compliance with regulatory specifications for ANDA submissions.

Crystallization Inhibitor in Supersaturating Drug Delivery Systems

Given its demonstrated superiority over cis‑sulindac as a crystallization inhibitor for indomethacin [2], trans‑sulindac is a candidate excipient or model compound for studying the stabilization of amorphous and supersaturated formulations. Its isomer‑specific interaction with indomethacin crystal surfaces provides a mechanistic basis for designing crystallization‑resistant solid dispersions and lipid‑based formulations.

Prodrug Activation and COX‑Independent Anticancer Research

trans‑Sulindac serves as the essential prodrug in studies investigating the reversible metabolic equilibrium between sulfoxide and active sulfide [3]. Unlike sulindac sulfone—which is metabolically irreversible—trans‑sulindac allows researchers to probe the contributions of both COX‑dependent (via sulfide formation) and COX‑independent pathways to anticancer activity. This makes it uniquely suited for mechanistic investigations in colon cancer and familial adenomatous polyposis models.

Stereochemical Selectivity Studies of 15‑PGDH and Related Enzymes

The differential Ki values of trans‑ and cis‑sulindac sulfide for 15‑hydroxyprostaglandin dehydrogenase [4] highlight the relevance of trans‑sulindac as a precursor for generating stereochemically defined sulfide metabolites. Researchers investigating the role of 15‑PGDH in prostaglandin catabolism and cancer biology can employ trans‑sulindac to produce the trans‑sulfide isomer, enabling precise structure‑activity relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for trans-Sulindac

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.